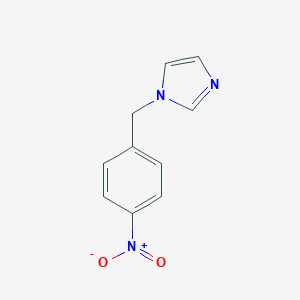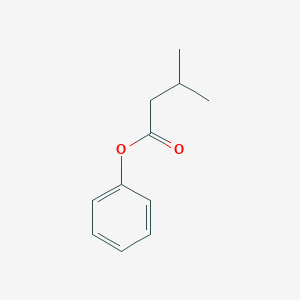
Disodium methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium methyl phosphate is an inorganic compound with the molecular formula CH₃Na₂O₄P. It is a derivative of phosphoric acid where two sodium atoms replace two hydrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium methyl phosphate can be synthesized through the neutralization of methyl phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: Industrial production of this compound involves a two-step process. First, methyl phosphoric acid is prepared by reacting phosphorus pentoxide with methanol. The resulting methyl phosphoric acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.
Análisis De Reacciones Químicas
Types of Reactions: Disodium methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form methyl phosphoric acid and sodium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the sodium atoms are replaced by other cations.
Complex Formation: this compound can form complexes with metal ions, which are useful in various industrial applications.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various metal salts under controlled pH conditions.
Complex Formation: Metal ions such as calcium, magnesium, and iron in aqueous solutions.
Major Products Formed:
Hydrolysis: Methyl phosphoric acid and sodium hydroxide.
Substitution: Metal methyl phosphates.
Complex Formation: Metal-phosphate complexes.
Aplicaciones Científicas De Investigación
Disodium methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: Employed in biochemical assays and as a component in buffer solutions for biological experiments.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for certain pharmaceuticals.
Industry: Utilized in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mecanismo De Acción
Disodium methyl phosphate can be compared with other similar compounds such as disodium hydrogen phosphate and trisodium phosphate. While all these compounds contain phosphate groups, their chemical properties and applications differ:
Disodium Hydrogen Phosphate: Commonly used as a buffering agent and in food additives. It has a different pH range compared to this compound.
Trisodium Phosphate: Used in cleaning agents and as a degreaser. It is more alkaline than this compound.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and form complexes with metal ions. This makes it particularly useful in applications requiring precise pH control and metal ion interactions.
Comparación Con Compuestos Similares
- Disodium hydrogen phosphate
- Trisodium phosphate
- Monosodium phosphate
Propiedades
Número CAS |
17323-81-8 |
|---|---|
Fórmula molecular |
CH5NaO4P |
Peso molecular |
135.01 g/mol |
Nombre IUPAC |
disodium;methyl phosphate |
InChI |
InChI=1S/CH5O4P.Na/c1-5-6(2,3)4;/h1H3,(H2,2,3,4); |
Clave InChI |
JNPCADCBFGTABM-UHFFFAOYSA-N |
SMILES |
COP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
COP(=O)(O)O.[Na] |
| 90605-11-1 17323-81-8 |
|
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)



